molecular formula C10H15Cl2N3 B3095679 [2-(1H-Benzimidazol-2-yl)ethyl]methylamine dihydrochloride CAS No. 1268982-38-2

[2-(1H-Benzimidazol-2-yl)ethyl]methylamine dihydrochloride

Cat. No.: B3095679
CAS No.: 1268982-38-2
M. Wt: 248.15
InChI Key: SQONWMKLTUCBOX-UHFFFAOYSA-N
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Description

“[2-(1H-Benzimidazol-2-yl)ethyl]methylamine dihydrochloride” is a chemical compound with the molecular formula C10H13N3.2ClH . It is a solid substance and is a part of a collection of unique chemicals provided by Sigma-Aldrich .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 248.15 . The compound is stored at room temperature . More specific physical and chemical properties are not available in the sources retrieved.

Scientific Research Applications

Antiprotozoal Activity

Compounds related to [2(1HBenzimidazol2yl)ethyl]methylaminedihydrochloride[2-(1H-Benzimidazol-2-yl)ethyl]methylamine dihydrochloride, such as novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, have shown significant antiprotozoal activity. These compounds exhibit stronger activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica compared to metronidazole, the standard treatment, indicating their potential as antiprotozoal agents (Pérez‐Villanueva et al., 2013).

Anticancer Screening and SAR Studies

Research into benzimidazole derivatives, such as the synthesis of 1-[{(5-alkenyl/hydroxyalkenylsubstituted)-1,3,4-oxadiazol-2-yl}-methyl]-2-methyl-1H-benzimidazoles, has been conducted for their potential anticancer properties. These compounds have been tested against various human cancer cell lines, including Hep3B, MCF 7, and HeLa, showing cytotoxic (antiproliferative) activity. This suggests the relevance of benzimidazole compounds in developing anticancer therapies (Varshney et al., 2015).

Antibacterial Activities

Another study focused on the synthesis of 1-[2-(substituted pyrrol-1-yl)ethyl]-2-methyl-5-nitroimidazole derivatives, starting from compounds structurally similar to [2(1HBenzimidazol2yl)ethyl]methylaminedihydrochlorideThis compound. These derivatives exhibited notable antimicrobial activities, underscoring the utility of benzimidazole compounds in developing new antibacterial agents (Demirayak et al., 1999).

Antimicrobial Activity of Benzimidazole Derivatives

Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity. The study synthesized compounds with variations in the benzimidazole moiety and tested their effectiveness against bacteria and fungi. These compounds showed good activity against Gram-positive bacteria and moderate activity against fungi, highlighting the antimicrobial potential of benzimidazole derivatives (Ansari & Lal, 2009).

DNA Topoisomerase I Inhibition

Benzimidazole derivatives have been identified as potent inhibitors of mammalian DNA topoisomerase I, an enzyme involved in DNA replication and cell division. This activity suggests potential applications in cancer therapy, where controlling cell proliferation is a key strategy (Alpan et al., 2007).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-methylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.2ClH/c1-11-7-6-10-12-8-4-2-3-5-9(8)13-10;;/h2-5,11H,6-7H2,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQONWMKLTUCBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NC2=CC=CC=C2N1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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